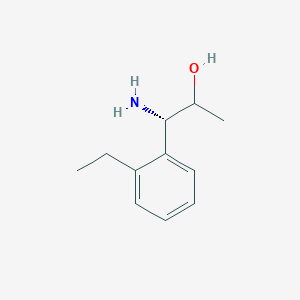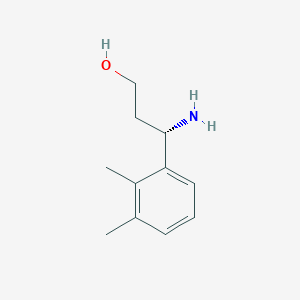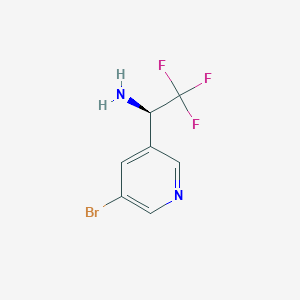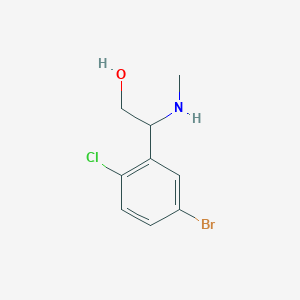
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methylamino group, and an ethan-1-ol moiety. Compounds of this nature are often studied for their potential pharmacological properties and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group.
Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds, alcohols.
Substitution Products: Amines, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of halogenated phenethylamines in various chemical reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Biochemical Research: Used to study the interaction of halogenated compounds with biological systems.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, leading to various biological effects. The methylamino group can interact with neurotransmitter systems, potentially influencing neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of a methylamino group.
2-(5-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-ol: Similar structure but with a propan-1-ol moiety instead of an ethan-1-ol moiety.
Uniqueness
The unique combination of bromine, chlorine, and methylamino groups in 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol may result in distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |
InChI-Schlüssel |
QAYQCZCFFIBLAL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CO)C1=C(C=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



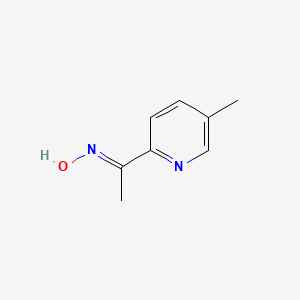

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B15235960.png)

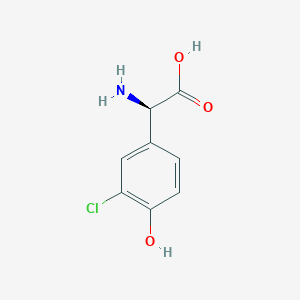
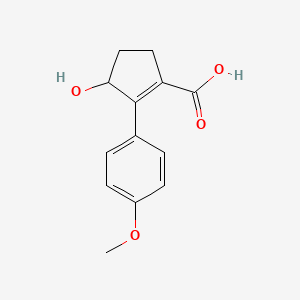
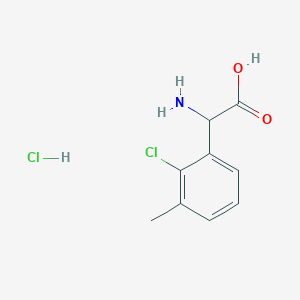
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)

